molecular formula C11H9NO2 B13853343 3-phenoxy-1H-pyridin-2-one

3-phenoxy-1H-pyridin-2-one

Cat. No.: B13853343
M. Wt: 187.19 g/mol
InChI Key: RLGXNFIGSANNQD-UHFFFAOYSA-N
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Description

3-phenoxy-1H-pyridin-2-one is a heterocyclic compound that features a pyridinone core with a phenoxy substituent at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenoxy-1H-pyridin-2-one can be achieved through several methods. One efficient approach involves the use of aryne chemistry. In this method, aryne intermediates are generated in situ from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and cesium fluoride. These intermediates then react with pyridin-2(1H)-one to form the desired phenoxy-substituted pyridine derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally benign methods and catalysts is preferred to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3-phenoxy-1H-pyridin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenoxy group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can introduce various functional groups at the phenoxy position .

Scientific Research Applications

3-phenoxy-1H-pyridin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-phenoxy-1H-pyridin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit the activity of certain kinases and receptors, thereby disrupting key cellular signaling pathways. This disruption can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 4-phenoxyquinazoline
  • 2-phenoxyquinoxaline
  • 2-phenoxypyridine

Uniqueness

Compared to these similar compounds, 3-phenoxy-1H-pyridin-2-one exhibits unique pharmacological properties due to the specific positioning of the phenoxy group and the pyridinone core. This unique structure allows it to interact with different molecular targets and exhibit distinct biological activities .

Conclusion

This compound is a compound of significant interest due to its versatile chemical reactivity and wide range of applications in scientific research and industry. Its unique structure and pharmacological properties make it a valuable tool in the development of new therapeutic agents and other industrial products.

Properties

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

3-phenoxy-1H-pyridin-2-one

InChI

InChI=1S/C11H9NO2/c13-11-10(7-4-8-12-11)14-9-5-2-1-3-6-9/h1-8H,(H,12,13)

InChI Key

RLGXNFIGSANNQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CNC2=O

Origin of Product

United States

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